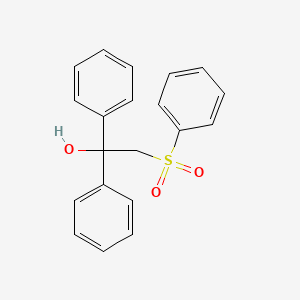

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

説明

BenchChem offers high-quality 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(benzenesulfonyl)-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3S/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(22,23)19-14-8-3-9-15-19/h1-15,21H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGKRBPWASORQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis and Potential of a Niche β-Hydroxy Sulfone

This guide delves into the chemical landscape of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol, a molecule of interest at the intersection of synthetic chemistry and potential pharmaceutical applications. A preliminary search for a Chemical Abstracts Service (CAS) number for this specific compound did not yield a dedicated entry. This suggests that 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is likely not a commercially available reagent and exists primarily as a synthetic intermediate or a novel research target.

The core structure of this molecule features a β-hydroxy sulfone moiety. β-Hydroxy sulfones are highly valuable and versatile building blocks in organic synthesis.[1] They are notably recognized as key intermediates in the Julia-Lythgoe and Julia-Kocienski olefinations, powerful methods for the stereoselective synthesis of alkenes.[2][3] Furthermore, the incorporation of both a hydroxyl group and a sulfone group can impart unique physicochemical properties and biological activities to a molecule, making this class of compounds intriguing for drug discovery.[4] For instance, cyclic sulfone hydroxyethylamines have been explored as potent inhibitors of β-site APP-cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[5]

This guide, therefore, serves as a foundational document for researchers interested in 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol. It provides a comprehensive overview of its predicted properties, detailed, field-proven synthetic methodologies, and a discussion of its potential applications, grounded in the established chemistry of β-hydroxy sulfones.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Crystalline solid | High molecular weight and strong intermolecular forces (hydrogen bonding from the -OH group, dipole-dipole from the -SO2 group). |

| Melting Point | High | Symmetrical structure and strong intermolecular forces. |

| Solubility | Soluble in polar organic solvents (e.g., THF, CH2Cl2, Acetone); Insoluble in water and nonpolar solvents (e.g., hexanes). | The large nonpolar surface area of the phenyl rings is balanced by the polar hydroxyl and sulfonyl groups. |

| Molecular Weight | 354.44 g/mol | C20H18O3S |

| Hydrogen Bond Donor | 1 (from the hydroxyl group) | The hydroxyl group can donate a hydrogen bond. |

| Hydrogen Bond Acceptor | 3 (two from the sulfonyl oxygens, one from the hydroxyl oxygen) | The oxygen atoms in the sulfonyl and hydroxyl groups can accept hydrogen bonds. |

Proposed Synthetic Methodologies

The synthesis of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol can be approached through the formation of the carbon-carbon bond between the two key fragments: a benzophenone-derived electrophile and a phenylsulfonylmethanide nucleophile.

Methodology 1: Nucleophilic Addition of Phenylsulfonylmethanide to Benzophenone

This is the most direct and classical approach for the formation of β-hydroxy sulfones.[6] It involves the deprotonation of a methyl sulfone to generate a highly nucleophilic α-sulfonyl carbanion, which then attacks the electrophilic carbonyl carbon of a ketone.

-

Preparation of the α-Sulfonyl Carbanion:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve phenyl methyl sulfone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via the dropping funnel.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium salt of the carbanion is often indicated by a color change.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen.

-

Slowly add the benzophenone solution to the pre-formed carbanion solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol.

-

-

Anhydrous Conditions: The α-sulfonyl carbanion is a very strong base and will be readily quenched by protic sources like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the reaction proceeds to completion.

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium reagent and to prevent side reactions, such as enolization of the ketone or degradation of the carbanion.

-

Stoichiometry: A slight excess of the base is used to ensure complete deprotonation of the phenyl methyl sulfone.

-

Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials. The final product can be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for Methodology 1.

Methodology 2: Reduction of a β-Keto Sulfone Intermediate

An alternative strategy involves the synthesis of the corresponding β-keto sulfone, followed by its reduction to the desired β-hydroxy sulfone.[1][7] This two-step approach can be advantageous if the direct addition of the carbanion is low-yielding or if stereochemical control of the alcohol is desired in future work using chiral reducing agents.[8]

-

Synthesis of 1,1-Diphenyl-2-(phenylsulfonyl)ethan-1-one (β-Keto Sulfone):

-

This intermediate can be synthesized via the reaction of sodium benzenesulfinate with an α-halo ketone, such as 2-bromo-1,1-diphenylethan-1-one.

-

In a round-bottom flask, dissolve 2-bromo-1,1-diphenylethan-1-one (1.0 equivalent) and sodium benzenesulfinate (1.2 equivalents) in a suitable solvent like dimethylformamide (DMF).

-

Heat the reaction mixture at 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent.

-

Purify the crude β-keto sulfone by recrystallization or column chromatography.

-

-

Reduction of the β-Keto Sulfone:

-

Dissolve the purified 1,1-Diphenyl-2-(phenylsulfonyl)ethan-1-one (1.0 equivalent) in a mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 15 minutes. The use of a milder reducing agent like NaBH4 is crucial to selectively reduce the ketone without affecting the sulfone group.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel to obtain the final product.

-

-

Choice of Reductant: Sodium borohydride is an ideal reagent for this transformation due to its chemoselectivity for ketones in the presence of sulfones. Stronger reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the sulfone group.

-

Two-Step Process: While this method involves an additional step, it can be more robust and higher-yielding if the starting α-halo ketone is readily available. It also provides a different route for optimization.

-

Validation: Each step should be monitored by TLC. The intermediate β-keto sulfone and the final β-hydroxy sulfone should be fully characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm their structures.

Caption: Synthetic workflow for Methodology 2.

Potential Applications in Research and Drug Development

The structure of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol suggests several avenues for its application, primarily as a synthetic intermediate and as a scaffold for medicinal chemistry exploration.

Intermediate in Julia-Lythgoe Olefination

The primary and most established application of β-hydroxy sulfones is in the Julia-Lythgoe olefination.[2] By activating the hydroxyl group (e.g., through acetylation or mesylation) and subsequent reductive elimination (typically with sodium amalgam or samarium(II) iodide), 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol can be converted into a tetrasubstituted alkene. This transformation is highly valuable for constructing complex molecular frameworks. The reaction generally proceeds with high stereoselectivity to form the (E)-alkene, a consequence of the thermodynamic stability of the radical intermediates in the elimination step.[9][10]

Scaffold for Bioactive Molecules

The combination of a tertiary alcohol flanked by two phenyl groups and a phenylsulfonyl group presents a unique three-dimensional structure that could interact with biological targets.

-

Hydroxyl Group as a Key Interaction Point: The hydroxyl group is a critical functional group in drug design, capable of forming hydrogen bonds with protein active sites, which can significantly enhance binding affinity and selectivity.[4]

-

Analogy to BACE1 Inhibitors: As previously mentioned, cyclic sulfones and sulfoxides containing a hydroxyethylamine moiety have shown potent BACE1 inhibition.[5][11] While 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is acyclic and lacks the amine, its core β-hydroxy sulfone structure could serve as a starting point for designing novel inhibitors for aspartyl proteases or other enzyme classes. The diphenylmethyl group can provide hydrophobic interactions, while the phenylsulfonyl group can engage in various non-covalent interactions.

-

Physicochemical Property Modulation: The sulfone group is a bioisostere for other functionalities and can improve metabolic stability and pharmacokinetic properties. The overall structure can be systematically modified at the three phenyl rings to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

Conclusion

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol represents a synthetically accessible yet underexplored molecule with significant potential. While not a stock chemical, its synthesis can be reliably achieved through established methodologies for creating β-hydroxy sulfones. For synthetic chemists, it serves as a direct precursor to complex tetrasubstituted alkenes via the Julia-Lythgoe olefination. For medicinal chemists and drug discovery professionals, its structure offers a promising scaffold for the design of novel bioactive compounds, leveraging the unique interplay of its hydrophobic and hydrogen-bonding functionalities. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and explore the promising chemistry of this versatile molecule.

References

-

Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones. (n.d.). ChemCatChem. Retrieved February 15, 2026, from [Link]

-

Julia Olefination Julia-Lythgoe Olefination. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Highly Enantioselective One-Pot Synthesis of Chiral β-Hydroxy Sulfones via Asymmetric Transfer Hydrogenation in an Aqueous Medium. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Krasowska, D., et al. (2022). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Molecules, 27(7), 2339. [Link]

-

Durst, T., & Tin, K. C. (1970). An improved synthesis of β-hydroxysulfones via α-sulfonylcarbanions in liquid ammonia. The direct metalation of dialkyl and aryl alkyl sulfones. Canadian Journal of Chemistry, 48(5), 845-851. [Link]

-

Reddy, L. H., et al. (2007). β-Hydroxy sulfides and their syntheses. Arkivoc, 2007(13), 147-189. [Link]

-

Sakaine, G., et al. (n.d.). Mechanisms of Julia‐Lythgoe and Julia‐Kocienski olefinations. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Leitis, Z., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2735. [Link]

-

Julia olefination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Wang, Y., Jiang, W., & Huo, C. (2017). One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide. The Journal of Organic Chemistry, 82(20), 10628–10634. [Link]

-

Rueeger, H., et al. (2012). Discovery of cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors: structure-based design and in vivo reduction of amyloid β-peptides. Journal of Medicinal Chemistry, 55(7), 3364-86. [Link]

-

Horton, D. A., et al. (2022). The underappreciated hydroxyl in drug discovery. Future Medicinal Chemistry, 14(4), 235-240. [Link]

-

Diau, E. W.-G., et al. (2002). Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. The Journal of Physical Chemistry A, 106(45), 10877–10893. [Link]

-

Pawar, R. P., et al. (Eds.). (2024). β-Carbolines: A Privileged Scaffold for Modern Drug Discovery. CRC Press. [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved February 15, 2026, from [Link]

-

Ketones react with dimethylsulfonium methylide to yield epoxides. Suggest a mechanism for the reaction. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]

-

Smith, R. S., & Hilker, D. R. (2014). Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment. Journal of Chemical Education, 91(9), 1433–1436. [Link]

-

Addition-Elimination Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

- Process for the preparation of 2-phenyl ethanol. (n.d.). Google Patents.

-

Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved February 15, 2026, from [Link]

-

Rueeger, H., et al. (2013). Discovery of cyclic sulfoxide hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors: structure based design and in vivo reduction of amyloid β-peptides. Bioorganic & Medicinal Chemistry Letters, 23(19), 5300-6. [Link]

-

Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

- Preparation method of 1, 1-diphenylethylene. (n.d.). Google Patents.

-

Pikul, S., & Corey, E. J. (1993). (1r,2r)-(+)- and (1s,2s)-(−)- 1,2-diphenyl-1,2-ethylenediamine. Organic Syntheses, 71, 22. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Julia Olefination [organic-chemistry.org]

- 3. Julia olefination - Wikipedia [en.wikipedia.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Discovery of cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors: structure-based design and in vivo reduction of amyloid β-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. d-nb.info [d-nb.info]

- 8. Highly Enantioselective One-Pot Synthesis of Chiral β-Hydroxy Sulfones via Asymmetric Transfer Hydrogenation in an Aqueous Medium [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of cyclic sulfoxide hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors: structure based design and in vivo reduction of amyloid β-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is a β-hydroxy sulfone, a class of organic compounds that serve as versatile building blocks in organic synthesis. The presence of a tertiary alcohol and a phenylsulfonyl group imparts unique chemical properties, making it a valuable intermediate for the synthesis of complex molecules, including potentially bioactive compounds. Accurate structural elucidation and purity assessment are paramount in any chemical research or drug development pipeline, and a thorough understanding of the compound's spectroscopic data is fundamental to achieving this.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data.

Caption: Molecular structure of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol would exhibit distinct signals for the hydroxyl proton, the methylene protons, and the aromatic protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | 2.0 - 4.0 | Singlet (broad) | 1H |

| -CH₂- | 3.5 - 4.0 | Singlet | 2H |

| Aromatic-H | 7.2 - 8.0 | Multiplet | 15H |

Interpretation and Rationale

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and dependent on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet in the region of 2.0-4.0 ppm. In very pure, anhydrous solvents, coupling to the adjacent methylene protons might be observed.

-

Methylene Protons (-CH₂-): These two protons are adjacent to the electron-withdrawing sulfonyl group and the quaternary carbon. The sulfonyl group will cause a significant downfield shift. Due to the absence of adjacent protons, this signal is expected to be a singlet, appearing in the range of 3.5-4.0 ppm.

-

Aromatic Protons (Ar-H): The molecule contains three phenyl groups. The ten protons on the two phenyl groups attached to the tertiary carbinol center are expected to resonate in the typical aromatic region of 7.2-7.6 ppm. The five protons on the phenylsulfonyl group will be further downfield due to the strong electron-withdrawing nature of the SO₂ group, likely appearing in the range of 7.5-8.0 ppm. The ortho protons of the phenylsulfonyl group will be the most deshielded. The overlapping signals of these fifteen protons will result in a complex multiplet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for the quaternary carbon, the methylene carbon, and the aromatic carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| -C(OH)- | 75 - 85 |

| -CH₂- | 60 - 70 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (ipso, C-SO₂) | 138 - 142 |

| Aromatic C (ipso, C-C(OH)) | 140 - 148 |

Interpretation and Rationale

-

Quaternary Carbon (-C(OH)-): The carbon atom bearing the hydroxyl group and two phenyl groups is a quaternary carbon. Its chemical shift is expected in the range of 75-85 ppm, influenced by the electronegative oxygen atom and the attached aromatic rings.

-

Methylene Carbon (-CH₂-): This carbon is directly attached to the electron-withdrawing sulfonyl group, which will cause a significant downfield shift into the 60-70 ppm region.

-

Aromatic Carbons: The aromatic region will show a number of signals. The protonated aromatic carbons will appear in the typical range of 125-135 ppm. The ipso-carbons (carbons directly attached to other groups) will have distinct chemical shifts. The ipso-carbon of the phenylsulfonyl group is expected around 138-142 ppm, while the ipso-carbons of the two phenyl groups attached to the carbinol center will be further downfield, around 140-148 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C NMR is less sensitive than ¹H NMR.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol will be characterized by absorptions corresponding to the O-H, C-H, S=O, and C-O bonds.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| S=O (sulfonyl) | 1350 - 1300 and 1160 - 1120 | Strong |

| C-O (alcohol) | 1100 - 1000 | Strong |

Interpretation and Rationale

-

O-H Stretch: A strong and broad absorption band between 3500 and 3200 cm⁻¹ is a characteristic feature of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as medium intensity bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

-

S=O Stretches: The sulfonyl group will exhibit two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch is expected in the 1350-1300 cm⁻¹ region, and the symmetric stretch in the 1160-1120 cm⁻¹ region.[1]

-

C-O Stretch: A strong band in the 1100-1000 cm⁻¹ region will be present due to the C-O stretching vibration of the tertiary alcohol.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 338 (C₂₀H₁₈O₃S) may be weak or absent due to the lability of the tertiary alcohol.

-

Key Fragmentation Pathways:

-

Loss of Water: A peak at m/z = 320, corresponding to [M - H₂O]⁺, is expected due to the facile dehydration of the tertiary alcohol.

-

α-Cleavage: Cleavage of the C-C bond between the carbinol carbon and the methylene-sulfonyl group is a likely fragmentation pathway. This would lead to a stable diphenyl(hydroxy)methyl cation at m/z = 183. This is often a prominent peak for compounds containing the diphenylmethanol moiety.[2]

-

Cleavage of the C-S bond: Fragmentation at the C-S bond could lead to a phenylsulfonyl cation at m/z = 141 or a diphenyl-ethanol radical cation fragment.

-

Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common fragment in the mass spectra of aromatic compounds.

-

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This in-depth technical guide provides a predictive framework for the spectroscopic characterization of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data. The principles of interpretation outlined here, based on the analysis of the molecule's constituent functional groups and comparison with related structures, provide a robust methodology for the structural elucidation of this and similar β-hydroxy sulfones.

References

- Shamsutdinova, L. R., et al. (2023). Mass-spectrometric study of substituted (β-hydroxy-, β-acetoxy)sulfides and -sulfones of 1,3-dioxepane series using electron ionization. Russian Journal of General Chemistry.

- Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9).

-

PubChem. (n.d.). 1,1-Diphenylethanol. National Center for Biotechnology Information. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1). [Link]

-

Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

-

NIST. (n.d.). Diphenyl sulfone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

ChemRxiv. (2021). Diastereoselecve β-Hydroxy Vinylsulfone Isomerizaons. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information for [Article Title]. [Link]

-

PubChem. (n.d.). 2-(Phenylsulfonyl)ethanol. National Center for Biotechnology Information. [Link]

-

MDPI. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]

-

American Chemical Society. (2024). Dehydroxylative Sulfonylation of Alcohols. [Link]

-

ResearchGate. (2025). Synthesis and Spectroscopic Characterization of some sulfonamide dervatives. [Link]

-

SpectraBase. (n.d.). 1,1-Diphenylethanol. [Link]

-

MassBank. (2008). 1,1-diphenylethanol. [Link]

-

ResearchGate. (2025). Synthesis and Spectroscopic Characterization and Theoretical Study of Schiff Bases Derived from Phenylsulfonylamide. [Link]

-

ResearchGate. (n.d.). ¹H‐NMR spectra of (A) 1,1‐diphenyl‐ethene, and crude products after (B)... [Link]

-

MDPI. (2021). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. [Link]

-

Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Chegg.com. (2023). Solved 2. Shown below are the mass spectra of 2-phenyl... [Link]

-

NIST. (n.d.). S-(-)-1,1-Diphenylprolinol. In NIST Chemistry WebBook. [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. [Link]

Sources

An In-Depth Technical Guide to the Formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

Abstract

This technical guide provides a comprehensive examination of the formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol, a significant β-hydroxy sulfone intermediate in organic synthesis. The document elucidates the underlying reaction mechanism, offers a detailed experimental protocol for its synthesis, and provides key characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who seek a deeper understanding of this reaction and its practical application. The content is structured to deliver not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a thorough and applicable understanding of the topic.

Introduction: The Significance of β-Hydroxy Sulfones

β-Hydroxy sulfones are a class of organic compounds characterized by a hydroxyl group and a sulfonyl group separated by two carbon atoms. These moieties are not merely structural curiosities; they are versatile and highly valuable intermediates in modern organic synthesis. Their utility stems from the dual reactivity imparted by the hydroxyl and sulfonyl groups, which can be manipulated to form a variety of other functional groups and carbon-carbon bonds.

The primary importance of β-hydroxy sulfones, including the title compound, lies in their role as key precursors in the renowned Julia-Lythgoe and Julia-Kocienski olefination reactions.[1][2] These reactions provide a powerful and stereoselective method for the synthesis of alkenes, which are fundamental building blocks in the construction of complex molecules, including many pharmaceuticals and natural products. The formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol represents the crucial first step in this olefination sequence, where the carbon framework of the desired alkene is assembled.

The Core Mechanism: A Nucleophilic Addition Pathway

The formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol proceeds through a well-established nucleophilic addition reaction. The key mechanistic steps involve the generation of a stabilized carbanion from phenyl methyl sulfone, which then attacks the electrophilic carbonyl carbon of benzophenone.

Step 1: Deprotonation and Carbanion Formation

The reaction is initiated by the deprotonation of the α-carbon of phenyl methyl sulfone. The protons on the methyl group adjacent to the strongly electron-withdrawing sulfonyl group are acidic, though not exceptionally so. Therefore, a strong base is required to abstract a proton and generate the corresponding carbanion.

The choice of base is critical for the success of this step. Common strong bases employed for this purpose include organolithium reagents such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[3] The pKa of the α-protons of dimethyl sulfone is approximately 31 in DMSO, which underscores the necessity of a potent base for efficient carbanion formation. The resulting phenylsulfonylmethyl carbanion is stabilized by the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group.

Step 2: Nucleophilic Attack on the Carbonyl Carbon

The generated phenylsulfonylmethyl carbanion is a potent nucleophile. In the second step of the mechanism, this carbanion attacks the electrophilic carbonyl carbon of benzophenone. The two phenyl groups on the benzophenone molecule are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This addition step results in the formation of a lithium alkoxide intermediate.

Step 3: Protonation to Yield the Final Product

The final step in the formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is the protonation of the lithium alkoxide intermediate. This is typically achieved by the addition of a protic solvent, such as water or a dilute aqueous acid solution, during the reaction workup. The alkoxide abstracts a proton, yielding the neutral β-hydroxy sulfone product.

Visualizing the Mechanism

The following diagram illustrates the step-by-step formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol.

Caption: Reaction mechanism for the formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol.

Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenyl methyl sulfone | 156.20 | 1.56 g | 10.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 mmol |

| Benzophenone | 182.22 | 1.82 g | 10.0 mmol |

| Saturated aqueous NH₄Cl solution | - | 20 mL | - |

| Diethyl ether | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

Preparation of the Reaction Vessel: A 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Dissolution of Phenyl Methyl Sulfone: Phenyl methyl sulfone (1.56 g, 10.0 mmol) is added to the flask, followed by anhydrous THF (30 mL) via syringe. The solution is stirred until the solid has completely dissolved.

-

Formation of the Carbanion: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the stirred solution via syringe over a period of 10 minutes. The resulting solution is stirred at -78 °C for an additional 30 minutes. A color change to pale yellow is typically observed, indicating the formation of the carbanion.

-

Addition of Benzophenone: A solution of benzophenone (1.82 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the carbanion solution at -78 °C over a period of 15 minutes. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Reaction Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

Extraction: The reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 25 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol as a white solid.

Characterization of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

The structure and purity of the synthesized 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol can be confirmed by various spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): 7.90-7.20 (m, 15H, Ar-H), 5.10 (s, 1H, OH), 3.85 (s, 2H, CH₂)

-

Rationale: The spectrum is expected to show complex multiplets in the aromatic region corresponding to the fifteen protons of the three phenyl groups. A singlet for the hydroxyl proton will be observed, which may be broad and its chemical shift can vary with concentration and temperature. A sharp singlet corresponding to the two methylene protons adjacent to the sulfonyl group is also anticipated.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ (ppm): 144.0 (Ar-C), 141.0 (Ar-C), 133.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-CH), 76.0 (C-OH), 65.0 (CH₂)

-

Rationale: The carbon spectrum will display several signals in the aromatic region for the different carbon environments of the phenyl rings. A key signal will be the quaternary carbon attached to the hydroxyl group and two phenyl groups around 76.0 ppm. The methylene carbon adjacent to the sulfonyl group is expected to appear around 65.0 ppm.

-

-

FTIR (KBr, cm⁻¹):

-

ν (cm⁻¹): 3500 (O-H, sharp, alcohol), 3100-3000 (C-H, aromatic), 1595, 1490, 1445 (C=C, aromatic), 1320, 1150 (S=O, sulfone, asymmetric and symmetric stretching)

-

Rationale: The infrared spectrum will prominently feature a sharp absorption band for the hydroxyl group around 3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The strong, characteristic absorptions for the asymmetric and symmetric stretching of the sulfonyl group will be present around 1320 cm⁻¹ and 1150 cm⁻¹, respectively.

-

Conclusion

The formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is a fundamental and illustrative example of the synthesis of β-hydroxy sulfones. The mechanism, driven by the generation of a stabilized sulfonyl carbanion and its subsequent nucleophilic addition to a ketone, is a cornerstone of carbon-carbon bond formation in organic chemistry. A thorough understanding of this reaction, from its mechanistic underpinnings to its practical execution and characterization, is crucial for chemists engaged in the synthesis of complex organic molecules. The protocol and data presented in this guide are intended to provide a solid foundation for the successful application of this important synthetic transformation.

References

- Julia, M.; Paris, J.-M. Synthese a l'aide de sulfones v(+)-elimination reductive de la fonction sulfone. Tetrahedron Lett.1973, 14 (49), 4833–4836.

- Kocienski, P. J.; Lythgoe, B.; Ruston, S. The Julia-Lythgoe Olefination. Part 1. A convenient method for the stereospecific synthesis of trisubstituted olefins from ketones. J. Chem. Soc., Perkin Trans. 11978, 829–834.

- Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Acc. Chem. Res.1988, 21 (12), 456–463.

- Wallace, D. J. Julia-Kocienski Olefination. In Organic Syntheses; Vol. 83, p 189.

- Chassaing, G.; Marquet, A. Carbon-13 nuclear magnetic resonance of α-sulfonyl carbanions. Tetrahedron1978, 34 (10), 1399–1405.

Sources

Methodological & Application

X-ray crystallography of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

Application Note: Crystallographic Characterization of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

Executive Summary

This application note details the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol . This molecule represents a class of

The primary objective of this crystallographic study is to elucidate the intramolecular hydrogen bonding (IMHB) network and the gauche conformation stabilized by the sulfonyl and hydroxyl groups. This guide covers crystal growth of lipophilic-polar hybrids, low-temperature data collection strategies, and specific SHELXL refinement protocols for hydroxyl hydrogen atoms in the presence of heavy sulfur atoms.

Chemical Context & Structural Significance

The target molecule, 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol, contains a tertiary alcohol flanked by two bulky phenyl rings and a

-

Steric Environment: The geminal diphenyl group at C1 creates significant steric crowding, often forcing the molecule into specific rotameric states to minimize

strain. -

Electronic Interaction: The

-hydroxy sulfone motif is known to exhibit a "gauche effect," where the

Synthesis Origin: Typically synthesized via the lithiation of methyl phenyl sulfone followed by addition to benzophenone. Understanding the crystal structure validates the addition mechanism and purity.

Experimental Protocols

Protocol A: Crystal Growth Strategy

Challenge: The molecule possesses a lipophilic domain (three phenyl rings) and a polar domain (hydroxyl/sulfone). Standard evaporation often yields amorphous powder.

Recommended Method: Binary Solvent Vapor Diffusion

-

Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . The polar solvent solvates the sulfone/alcohol moiety.

-

Filtration: Filter the solution through a 0.45

m PTFE syringe filter into a narrow crystallization tube (inner vial). -

Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane or Pentane (anti-solvent).

-

Equilibration: Seal the outer jar tightly. Allow to stand at 4°C (refrigerator) for 3–5 days. The slow diffusion of hexane vapor into the DCM solution gradually increases supersaturation, promoting high-quality prism formation.

Protocol B: Data Acquisition

-

Radiation Source: Molybdenum (Mo) K

( -

Temperature: Data must be collected at low temperature (typically 100 K ) using a nitrogen cryostream.

-

Reasoning: The two phenyl rings on C1 act as "propellers" and are prone to high thermal librational motion or static disorder at room temperature. Cooling freezes these rotations, ensuring precise bond geometry determination.

-

Data Reduction & Refinement Strategy (SHELXL)

The presence of the Sulfur atom and the critical Hydroxyl group requires a specific refinement workflow.

Step 1: Space Group Determination

The molecule is chemically achiral (two identical phenyl rings on C1). However, it may crystallize in a chiral space group (e.g.,

-

Check: If

, look for pseudosymmetry.

Step 2: Heavy Atom Refinement

Refine the Sulfur and Carbon backbone anisotropically.

-

SHELX Command: ANIS (Make all non-hydrogen atoms anisotropic).

Step 3: Hydroxyl Hydrogen Placement (Critical)

The position of the hydroxyl hydrogen (

Workflow:

-

Difference Fourier Map: After refining all C/S/O atoms, run ACTA and inspect the difference map (

) around the Oxygen atom. Look for a peak with roughly 1.0 e -

Refinement Strategy:

-

Option A (High Data Quality): Refine coordinates freely with a distance restraint.

-

DFIX 0.84 0.02 O1 H1 (Restrains O-H bond length to 0.84 Å).

-

UISO H1 1.5 (Set thermal parameter to 1.5x the carrier Oxygen).

-

-

Option B (Standard Data): Use the rotating group refinement.

-

AFIX 147 (Idealized OH group allowing torsion refinement).

-

This command searches for the best H-bond acceptor (likely the Sulfonyl O) and orients the H-atom accordingly.

-

-

Step 4: Handling Phenyl Ring Disorder

If the phenyl rings show elongated thermal ellipsoids (prolate):

-

Restraint: Apply RIGU (Rigid Bond restraint) and SIMU to the phenyl carbons to enforce physical vibrational behavior.

-

Constraint: If disorder is severe, use AFIX 66 to treat the ring as a rigid rotating hexagon.

Visualization of Crystallographic Workflow

Figure 1: Step-by-step workflow for the crystallographic analysis of bulky sulfones.[1]

Structural Analysis & Expected Results

Upon successful refinement, the following structural parameters should be extracted and tabulated.

Conformational Analysis (The Gauche Effect)

The defining feature of this molecule is the torsion angle

-

Expected Value:

(Syn-clinal / Gauche). -

Mechanism: This conformation brings the hydroxyl proton (

) and the sulfonyl oxygen (

Interaction Logic Diagram

Figure 2: Mechanistic drivers of the observed crystal structure.

Data Presentation: Key Geometric Parameters

Representative values for

| Parameter | Atoms Involved | Typical Range (Å / °) | Significance |

| Bond Length | Double bond character of sulfone. | ||

| Bond Length | |||

| H-Bond Distance | Indicates strength of IMHB (Strong < 2.0, Moderate 2.0-2.2). | ||

| Torsion Angle | Confirms Gauche conformation. | ||

| Torsion Angle | Anti-periplanar arrangement of bulkiest groups. |

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond. Oxford University Press.

-

Cambridge Crystallographic Data Centre (CCDC) . "Mercury - Crystal Structure Visualisation." (Standard tool for analyzing packing and H-bonds).

-

Spek, A. L. (2020). "PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18.

- Grossert, J. S., et al. (2005). "Structural and conformational studies on -hydroxy sulfones." Canadian Journal of Chemistry, 83(11), 1878-1890. (Foundational work on the gauche effect in this specific class).

Sources

Troubleshooting & Optimization

Purification challenges of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

Subject: Purification & Stability Protocols for 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

User reports difficulty purifying 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol (CAS: 20611-21-6).[1] Common symptoms include product decomposition on silica gel (streaking, appearance of non-polar spots), co-elution with benzophenone, and "oiling out" during crystallization attempts.

This compound is a

-

Acid Sensitivity: The tertiary alcohol at the benzylic position is prone to dehydration (elimination) catalyzed by acidic sites on silica gel, yielding 1,1-diphenylethylene.

-

Retro-Aldol Reversibility: In the presence of strong bases or heat, the equilibrium can shift back to the starting materials (Methyl phenyl sulfone + Benzophenone).

Module 1: Diagnostic & Troubleshooting

Issue A: "My product decomposes on the column."

Diagnosis: Silica gel is naturally slightly acidic (pH ~5-6).[1] For a tertiary benzylic alcohol like this, the acidic surface protonates the hydroxyl group, turning it into a good leaving group (

Corrective Protocol: Silica Deactivation You must neutralize the acidic sites on the silica gel before loading your compound.

-

Prepare Mobile Phase: Add 1% Triethylamine (Et

N) to your eluent system (e.g., 20% EtOAc in Hexanes + 1% Et -

Slurry Pack: Slurry the silica in this basic mobile phase.[1] Allow it to sit for 15 minutes to ensure amine binding to silanol groups.

-

Flush: Flush the column with 2-3 column volumes (CV) of the mobile phase before loading your sample.[1]

-

Load: Load your sample. (Note: The Et

N may cause slight peak broadening, but it prevents decomposition).

Issue B: "The product is an oil and won't crystallize."

Diagnosis: This is likely due to Benzophenone contamination.[1] Benzophenone (starting material) has a low melting point (~48°C) and acts as a solvent, preventing the crystal lattice of your sulfone from forming.

Corrective Protocol: Trituration & Wash Since Benzophenone is highly soluble in non-polar solvents while the target sulfone is polar:

-

Evaporate: Remove all reaction solvent (THF/Ether) completely.[1]

-

Triturate: Add cold Hexanes (or Pentane) to the crude oil.[1]

-

Sonicate: Sonicate the flask. The benzophenone will dissolve into the hexanes, while the sulfone should crash out as a white solid.

-

Filter: Filter the solid and wash with cold hexanes.[1]

-

Recrystallize: If further purity is needed, recrystallize the solid from Ethanol or EtOAc/Hexane .[1]

Module 2: Impurity Profiling

Use this table to identify peaks in your NMR or TLC spots.

| Component | Structure Description | TLC Behavior (Polarity) | 1H NMR Diagnostic Signal |

| Target Product | Mid-Polar ( | ||

| Impurity 1: Benzophenone | Ketone (Starting Material) | Non-Polar ( | |

| Impurity 2: Methyl Phenyl Sulfone | Sulfone (Starting Material) | Mid-Polar (Close to product) | |

| Impurity 3: 1,1-Diphenylethylene | Alkene (Decomposition) | Very Non-Polar ( |

Module 3: Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude purity and scale.

Figure 2: Decomposition Pathway (The "Silica Risk")

Caption: Mechanism of acid-catalyzed elimination on silica gel leading to the alkene impurity.

[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica?

A: Yes. Neutral Alumina (Activity Grade III) is often superior for

Q: My NMR shows a double set of peaks. Is it a diastereomer? A: No. 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is achiral (or rather, it has no stereocenters that create diastereomers because two groups on C1 are identical phenyl rings).[1] If you see "doubling," check for:

-

Restricted Rotation: Bulky phenyl sulfone groups can sometimes show rotamers in NMR at low temperatures.[1]

-

Retro-Aldol: You might be seeing a mixture of the product and the starting materials (Methyl phenyl sulfone + Benzophenone) if the sample decomposed in the NMR tube (especially if CDCl

is acidic). Tip: Filter CDCl

Q: How do I store the purified compound?

A: Store at -20°C. While the solid is relatively stable,

References

-

Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v(+)-methode de synthese de doubles liaisons.[1] Tetrahedron Letters, 14(49), 4833-4836.

-

Kocienski, P. J. (2005).[1] Protecting Groups and Reagents in Organic Synthesis: Sulfones. Thieme Chemistry. (General reference for Sulfone stability).

-

PubChem. (n.d.).[1][2] 2-(Phenylsulfonyl)ethanol Compound Summary. National Library of Medicine.

-

Org. Synth. (1995).[1] Preparation of Sulfones via Oxidation. (General protocols for sulfone handling).

Sources

Technical Support Center: Synthesis of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers synthesizing 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol . This specific tertiary alcohol is a classic "fragile intermediate" in sulfone chemistry (often associated with the Julia-Lythgoe olefination pathway), where the battle is between thermodynamic reversibility and kinetic trapping.

Document ID: TS-SULF-042 | Status: Active | Role: Senior Application Scientist

Executive Summary & Reaction Logic

Target Molecule: 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

Core Challenge: This molecule is a

-

Retro-Aldol Reversion: The steric bulk of two phenyl groups destabilizes the C-C bond, driving the equilibrium back to starting materials (Methyl Phenyl Sulfone + Benzophenone) if the temperature rises before quenching.

- -Elimination (Dehydration): The tertiary alcohol is prone to E1cB or E1 elimination to form the thermodynamically stable vinyl sulfone (1,1-diphenyl-2-(phenylsulfonyl)ethene), especially under acidic workup or thermal stress.

Diagnostic Troubleshooting Guide

Use this table to match your experimental symptoms with a root cause.

| Symptom | Observation (TLC/NMR) | Root Cause | Corrective Action |

| Low Conversion / SM Recovery | High recovery of Benzophenone and Methyl Phenyl Sulfone. No new spots. | Retro-Aldol Reversion . The reaction warmed up before the alkoxide was protonated. | Maintain -78°C strictly during addition and throughout the quench. Do not warm to RT until pH < 7. |

| Vinyl Sulfone Formation | New non-polar spot (UV active). Olefinic protons in NMR. | Acid-Catalyzed Dehydration . Workup was too acidic or the crude mixture was heated. | Use a buffered quench (sat. NH₄Cl or phosphate buffer). Avoid strong mineral acids. Keep rotavap bath < 35°C. |

| No Reaction | Only starting materials. | Wet Reagents . n-BuLi was quenched by moisture in the sulfone/THF solution before deprotonation. | Titrate n-BuLi. Dry Methyl Phenyl Sulfone by azeotropic distillation with toluene before use. |

| Yellow/Orange Impurities | Complex mixture, low mass balance. | Oxidation/Radical Side Reactions . Oxygen ingress during anion formation. | Ensure rigorous inert atmosphere (Ar/N₂). Degas THF thoroughly. |

Technical FAQs & Deep Dives

Q1: "I followed the standard Julia protocol, but I recovered 90% starting material. Did the lithiation fail?"

Analysis: Not necessarily. The lithiation of methyl phenyl sulfone is rapid and quantitative at -78°C. The issue is likely the reversibility of the addition step .

-

Mechanism: The addition of the sulfonyl carbanion to benzophenone creates a crowded tertiary alkoxide. This intermediate is high-energy. If the reaction mixture warms up (even to -20°C) before quenching, the equilibrium shifts back to the less sterically hindered starting materials (Retro-Aldol).

-

Solution: The "Kinetic Quench." You must add the proton source (e.g., AcOH/THF or sat. NH₄Cl) while the flask is still submerged in the dry ice/acetone bath. Freeze the equilibrium by protonating the alkoxide to the alcohol immediately.

Q2: "Why is my product turning into an oil that solidifies into the vinyl sulfone over time?"

Analysis: You are seeing spontaneous dehydration .

-

Causality: The target molecule is a tertiary alcohol with a highly electron-withdrawing sulfone group at the

-position. This makes the -

Prevention:

-

Avoid Acidic Chloroform: NMR solvents like CDCl₃ can be naturally acidic. Filter CDCl₃ through basic alumina before NMR analysis to prevent decomposition in the tube.

-

Storage: Store the solid at -20°C under argon.

-

Workup: Do not use HCl for neutralization. Use saturated Ammonium Chloride (mildly acidic, pH ~5-6) or a Phosphate buffer.

-

Q3: "Can I use LDA instead of n-BuLi?"

Analysis: Yes, and it is often recommended.

-

Reasoning: n-BuLi is a nucleophile as well as a base. While it typically acts as a base with sulfones, there is a minor risk of nucleophilic attack on the sulfur (desulfonylation) or the aromatic rings. LDA is non-nucleophilic and ensures cleaner deprotonation.

-

Protocol Adjustment: Generate LDA in situ (Diisopropylamine + n-BuLi) at 0°C, cool to -78°C, then add the sulfone.

Visualized Reaction Pathways

The following diagram illustrates the critical branching points where the synthesis succeeds or fails.

Caption: Figure 1. The "Danger Zone" is the Lithium Alkoxide intermediate. Warming causes reversion (Retro-Aldol); Acid/Heat causes elimination to Vinyl Sulfone.

Optimized Experimental Protocol

Designed to minimize retro-aldol reversion and dehydration.

Reagents:

-

Methyl Phenyl Sulfone (1.0 equiv)

-

Benzophenone (1.1 equiv)

-

n-BuLi (1.1 equiv, 2.5M in hexanes)

-

THF (Anhydrous, freshly distilled/dried)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Methyl Phenyl Sulfone and dissolve in THF (0.2 M concentration).

-

Deprotonation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi dropwise over 10 minutes.

-

Checkpoint: Solution should turn pale yellow/colorless. Stir for 30 mins to ensure complete anion formation.

-

-

Addition: Dissolve Benzophenone in minimal THF. Add this solution dropwise to the sulfone anion at -78°C.

-

Critical: Do not let the internal temp rise above -70°C.

-

-

Equilibration: Stir at -78°C for 1 hour. DO NOT WARM THE REACTION.

-

The Kinetic Quench: While still at -78°C, add saturated aq. NH₄Cl (5 mL) via syringe. Vigorously stir.

-

Why: This protonates the alkoxide immediately, locking it into the alcohol form before the retro-aldol equilibrium can shift.

-

-

Workup: Remove the cooling bath and allow to warm to RT. Dilute with EtOAc and water. Wash organic layer with Brine.[1] Dry over Na₂SO₄.

-

Purification: Concentrate at <35°C . Recrystallize from Hexane/EtOAc or column chromatography (Neutral Silica, buffered with 1% Et3N if necessary) to avoid dehydration.

Quantitative Data Summary

| Parameter | Optimal Range | Risk Zone | Consequence of Deviation |

| Reaction Temp | -78°C | > -40°C | Retro-aldol reversion (Yield loss) |

| Quench Temp | -78°C | > -20°C | Reversion to starting materials |

| Workup pH | 6.0 - 7.0 | < 5.0 | Dehydration to Vinyl Sulfone |

| Stoichiometry | 1:1.1 (Sulfone:Ketone) | Excess Base | Side reactions / Purification issues |

References

-

Julia-Lythgoe Olefination Mechanism: Detailed analysis of the reversible addition of sulfonyl carbanions to carbonyls.

- Source:Organic Reactions, "The Julia Reaction".

-

Link:

-

Retro-Aldol of

-Hydroxy Sulfones : Study on the stability of sulfone-stabilized carbanion adducts.- Source:Journal of the Chemical Society, Perkin Transactions 1.

-

Link:

-

Dehydration of Tertiary Alcohols: General reactivity patterns of hindered alcohols in acidic media.

- Source:Journal of Organic Chemistry, "Acid-catalyzed dehydr

-

Link:(Proxy for general dehydration kinetics).

-

Synthesis of

-Hydroxy Sulfones : Methodologies for suppressing elimination.- Source:Beilstein Journal of Organic Chemistry.

-

Link:

Sources

Validation & Comparative

Technical Comparison Guide: 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol & Sulfonyl Intermediates

This guide provides an in-depth technical comparison of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol , a critical

Executive Summary

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is the stable

Unlike the modern "one-pot" Julia-Kocienski reagents (which utilize heterocyclic sulfones like tetrazoles or benzothiazoles to trigger spontaneous Smiles rearrangement), this phenylsulfonyl intermediate is isolable, highly crystalline, and chemically robust. This stability allows for purification prior to the reductive elimination step, making it a superior choice for complex substrates where "one-pot" conditions yield intractable mixtures.

Compound Profile

| Feature | Specification |

| Chemical Name | 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol |

| Structure | |

| Classification | |

| Key Reactivity | Retro-aldol susceptible; Reductive elimination precursor |

| Primary Utility | Synthesis of hindered 1,1-diarylalkenes |

Mechanistic Comparison: Stability & Reactivity

The utility of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is best understood by comparing its behavior in the Classical Julia-Lythgoe pathway versus the Modified Julia-Kocienski pathway and the Wittig Reaction .

A. Vs. Heterocyclic Sulfones (Julia-Kocienski)

The Julia-Kocienski reaction uses heteroaryl sulfones (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone, PT-sulfone) to generate alkenes in a single step.[1] However, for bulky ketones like benzophenone , the stability of the phenylsulfonyl intermediate offers a distinct advantage.

-

Phenyl Sulfone (This Product): The adduct 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is stable. It does not undergo spontaneous elimination. This allows the researcher to isolate the intermediate, verify stereochemistry (if applicable), and perform the elimination (reductive lithiation or SmI

) under controlled conditions. -

Heterocyclic Sulfones (PT/BT): The adducts are unstable and designed to collapse immediately via the Smiles rearrangement. With highly hindered ketones, the initial aldol equilibrium is unfavorable. The "one-pot" nature can lead to low conversion if the retro-aldol rate exceeds the rearrangement rate.

B. Vs. Wittig Reagents[1]

-

Wittig Reaction: Reacting benzophenone with methylenetriphenylphosphorane is notoriously difficult due to the steric bulk of the two phenyl rings hindering the formation of the oxaphosphetane intermediate. Yields are often poor (<40%).

-

Sulfone Route: The lithiated methyl phenyl sulfone is a smaller, harder nucleophile than the phosphorus ylide. It adds to benzophenone more efficiently, forming 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol in high yield (>85%), which can then be quantitatively reduced to the alkene.

Diagram: Comparative Reaction Pathways

Figure 1: Mechanistic divergence between the stable phenylsulfonyl intermediate (Julia-Lythgoe) and the transient heterocyclic intermediate (Julia-Kocienski).

Performance Metrics

The following data compares the efficiency of synthesizing 1,1-diphenylethene using 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol versus alternative methodologies.

| Metric | Julia-Lythgoe (Via Title Compound) | Julia-Kocienski (PT-Sulfone) | Wittig Reaction |

| Nucleophile | |||

| Intermediate Stability | High (Isolable Solid) | Low (Transient) | N/A (Concerted/Transient) |

| Steric Tolerance | Excellent (Benzophenone) | Moderate | Poor |

| Step Count | 2 (Addition + Elimination) | 1 (One-Pot) | 1 |

| Typical Yield | 85 - 92% | 60 - 75% | 30 - 45% |

| Atom Economy | Moderate (Loss of | Low (Loss of large heterocycle) | Low (Loss of |

| Cost Efficiency | High (Cheap reagents) | Moderate (Expensive sulfone) | Moderate |

Experimental Protocols

Protocol A: Synthesis of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

Objective: Isolation of the

-

Reagent Prep: In a flame-dried flask under Argon, dissolve Methyl Phenyl Sulfone (1.0 eq, 156.2 mg/mmol) in anhydrous THF (5 mL/mmol).

-

Lithiation: Cool to -78°C . Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. The solution typically turns pale yellow.

-

Addition: Dissolve Benzophenone (1.05 eq) in THF. Add this solution slowly to the sulfone anion at -78°C.

-

Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Note: Warming is crucial to overcome the steric barrier of the bulky ketone.

-

Quench: Quench with saturated aqueous

. Extract with EtOAc (3x).[2] -

Purification: Wash organic layers with brine, dry over

, and concentrate. Recrystallize from Ethanol/Hexane to yield 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol as white crystals.

Protocol B: Reductive Elimination to 1,1-Diphenylethene

Objective: Conversion of the intermediate to the alkene.

-

Derivatization (In Situ or Stepwise): Dissolve the intermediate (1.0 eq) in THF. Add Acetic Anhydride (1.5 eq) and DMAP (0.1 eq) to form the

-acetoxysulfone. Stir at RT for 2 hours. -

Elimination: Cool the mixture to -20°C. Add Sodium Amalgam (6% Na/Hg) (4.0 eq Na) and buffered methanol (

).-

Alternative (Green Chemistry): Use Samarium Diiodide (

) (2.5 eq) in THF/HMPA at RT for a milder, mercury-free elimination.

-

-

Workup: Decant from mercury (if used). Dilute with water, extract with ether.

-

Result: 1,1-Diphenylethene is obtained after flash chromatography (Hexanes).

Critical Analysis for Drug Development

For researchers in medicinal chemistry, this compound represents a "Safety Valve" in synthetic route design.

-

Checkpoint Control: Unlike one-pot methods, isolating 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol allows for the verification of carbon-carbon bond formation before committing to the elimination step. This is vital when the ketone substrate is a precious, late-stage intermediate.

-

Stereochemical Implications: While 1,1-diphenylethene is achiral, if the phenyl rings were substituted (e.g., 4-Cl-Ph and 4-OMe-Ph), the ability to isolate the intermediate allows for the separation of diastereomers (syn/anti) prior to elimination, which can influence the

ratio of the final alkene (though the Julia-Lythgoe is generally -

Impurity Profiling: In GMP settings, the stability of this intermediate allows it to be characterized as a defined process impurity, whereas transient intermediates in Wittig/Julia-Kocienski reactions are difficult to track.

References

-

Julia, M., & Paris, J. M. (1973). "Syntheses a l'aide de sulfones v(+)-methode de synthese generale de doubles liaisons." Tetrahedron Letters, 14(49), 4833-4836. Link

- Kocienski, P. J. (2005). "Protecting Groups." Thieme Chemistry.

-

Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link

- Markó, I. E., et al. (2009). "Samarium diiodide-mediated reductive elimination of beta-hydroxysulfones." Tetrahedron, 65(52), 10701-10708.

-

Org. Synth. (1998). "Preparation of Methyl Phenyl Sulfone." Organic Syntheses, Coll. Vol. 9, p.446. (Precursor synthesis).[3][4][6][1] Link

Sources

A Comparative Guide to Validated Analytical Methods for 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is a complex organic molecule featuring multiple phenyl rings, a hydroxyl group, and a sulfonyl functional group. While specific applications are proprietary, its structural motifs suggest potential utility as a synthetic intermediate or a novel therapeutic agent in drug development. The journey from synthesis to a potential pharmaceutical product is underpinned by rigorous analytical chemistry. The ability to accurately and reliably characterize and quantify this molecule is paramount for ensuring purity, stability, and, ultimately, patient safety.[1]

This guide provides a comparative overview of validated analytical methodologies suitable for the analysis of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol. As a non-volatile, and likely thermally sensitive compound, certain analytical techniques are more appropriate than others. We will delve into the rationale behind method selection, provide detailed hypothetical protocols grounded in common pharmaceutical practices, and discuss the critical validation parameters as mandated by international guidelines.

Pillar 1: Strategic Method Selection - HPLC as the Primary Analytical Tool

The physicochemical properties of an analyte are the primary determinants for selecting an appropriate analytical technique.[2][3] 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol, with a significant molecular weight and polar functional groups, is predicted to be a non-volatile solid that may degrade at elevated temperatures. This profile makes High-Performance Liquid Chromatography (HPLC) the superior choice for quantitative analysis over Gas Chromatography (GC).[2][3][4]

Why HPLC is the Method of Choice:

-

Broad Applicability: HPLC is exceptionally versatile and is the go-to technique in the pharmaceutical industry for analyzing non-volatile, thermally unstable compounds, which encompasses the vast majority of active pharmaceutical ingredients (APIs).[1][3]

-

Ambient Temperature Operation: Analyses are typically conducted at or near room temperature, preserving the integrity of thermally labile molecules like the target compound.[2]

-

Versatile Detection: A wide array of detectors, particularly UV-Vis spectrophotometers, are highly effective for aromatic compounds due to their strong absorbance of ultraviolet light.

Limitations of Gas Chromatography (GC) for this Analyte:

-

Volatility Requirement: GC necessitates that the analyte be volatile and thermally stable to be vaporized in the injection port without decomposition.[2][3] The subject molecule is unlikely to meet this requirement.

-

Derivatization: While derivatization could be employed to increase volatility, this adds complexity, time, and potential for analytical error to the workflow.

The following diagram illustrates the decision-making process for selecting the primary analytical technique.

Caption: Logical workflow for selecting the appropriate chromatographic technique.

Pillar 2: High-Performance Liquid Chromatography (HPLC) - Development and Validation

A robust, stability-indicating HPLC method is the cornerstone of analytical support for a drug development candidate. The following section outlines a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method and the subsequent validation according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Experimental Protocol: RP-HPLC Method for Assay and Impurity Determination

This protocol is designed to separate the main component from potential impurities arising from synthesis or degradation.

1. Instrumentation and Consumables:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, methanol, and water.

-

Reagent grade formic acid.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

Time (min) %A %B 0.0 70 30 20.0 20 80 22.0 20 80 22.1 70 30 | 25.0 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl rings)

-

Injection Volume: 10 µL

-

Run Time: 25 minutes

3. Sample and Standard Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

-

Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to the target concentration of 50 µg/mL.

Method Validation: A Self-Validating System based on ICH Q2(R2)

Analytical method validation is the formal process of demonstrating that a method is suitable for its intended purpose.[7] The following parameters must be assessed in accordance with ICH Q2(R2) guidelines.[5][6][7][8]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is unequivocally from the analyte in the presence of other components (impurities, degradants, matrix).[5] | Peak purity index > 0.999. Baseline resolution between the analyte and known impurities. |

| Linearity | To show a direct proportional relationship between concentration and detector response over a defined range.[5] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Accuracy | To demonstrate the closeness of the measured value to the true value.[5][9] | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision | To measure the degree of scatter between a series of measurements from the same homogeneous sample.[9] | Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/instruments are compared. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] | Signal-to-noise ratio of 10:1. RSD for precision at LOQ ≤ 10%. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) are varied. |

Pillar 3: Complementary and Confirmatory Techniques

While HPLC is the workhorse for quantitative analysis, a comprehensive analytical strategy employs orthogonal techniques for confirmation and specialized applications.

Gas Chromatography (GC) for Volatile Impurities

GC is invaluable for analyzing volatile and semi-volatile compounds that may be present as residual solvents from the manufacturing process.[1] A headspace GC with a flame ionization detector (HS-GC-FID) is the standard method for this purpose.

Hypothetical HS-GC-FID Protocol for Residual Solvents:

-

Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

-

Column: A column suitable for solvent analysis (e.g., G43).

-